An In-depth Technical Guide to 6-Amino-2-fluoronicotinic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Amino-2-fluoronicotinic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2-fluoronicotinic acid, a promising yet under-documented heterocyclic building block for drug discovery and development. Despite the scarcity of direct literature, this document constructs a robust scientific profile of the molecule by proposing plausible synthetic routes, predicting its physicochemical and spectroscopic properties based on analogous compounds, and exploring its potential applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel fluorinated pyridine scaffolds.
Introduction: The Potential of a Novel Fluorinated Aminopyridine
6-Amino-2-fluoronicotinic acid is a trifunctional pyridine derivative featuring an amino group, a fluorine atom, and a carboxylic acid moiety. This unique combination of functional groups makes it an intriguing candidate for the synthesis of novel bioactive molecules. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of amino and fluoro substituents can significantly influence a compound's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability.
The introduction of a fluorine atom can modulate the pKa of the amino and carboxylic acid groups, enhance binding affinity to biological targets, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The amino group provides a key site for further functionalization, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical framework for the synthesis and characterization of 6-Amino-2-fluoronicotinic acid, thereby enabling its exploration in drug discovery programs.
Proposed Synthetic Strategies
Given the lack of a standardized, published synthesis for 6-Amino-2-fluoronicotinic acid, we propose two plausible synthetic pathways based on established organic chemistry principles and reactions reported for similar structures.
Strategy A: Amination of a 2-Fluoronicotinic Acid Precursor
This strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-fluoronicotinic acid derivative. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoronicotinic Acid. This can be achieved from 2-chloronicotinic acid via a halogen exchange (Halex) reaction or from 2-aminonicotinic acid via the Balz-Schiemann reaction.
Step 2: Protection of the Carboxylic Acid. The carboxylic acid group of 2-fluoronicotinic acid should be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent amination step.
Step 3: Nucleophilic Aromatic Substitution with an Amino Group Surrogate. The protected 2-fluoronicotinate can then be subjected to amination. A common method is the reaction with a protected ammonia equivalent, such as an N-alkoxycarbonylamine, followed by deprotection. Alternatively, direct amination using ammonia under pressure and elevated temperature could be explored. A more modern approach would be to use a transition-metal-catalyzed amination, such as the Buchwald-Hartwig amination, with a suitable ammonia surrogate.
Step 4: Deprotection of the Carboxylic Acid. The final step involves the hydrolysis of the ester group to yield 6-Amino-2-fluoronicotinic acid.
Caption: Proposed Synthetic Pathway B for 6-Amino-2-fluoronicotinic acid.
Predicted Physicochemical and Spectroscopic Properties
The following properties for 6-Amino-2-fluoronicotinic acid are predicted based on the known properties of structurally related compounds such as 6-fluoronicotinic acid, 6-aminonicotinic acid, and other aminofluoropyridines.
| Property | Predicted Value | Justification |
| Molecular Formula | C₆H₅FN₂O₂ | - |
| Molecular Weight | 156.12 g/mol | - |
| Appearance | White to off-white solid | Similar to related aminonicotinic acids. |
| Melting Point | >200 °C (with decomposition) | The presence of both acidic and basic groups suggests strong intermolecular hydrogen bonding, leading to a high melting point. For comparison, 6-aminonicotinic acid has a high melting point. |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions. | The zwitterionic nature at neutral pH would limit solubility in non-polar solvents. Salt formation in acidic or basic media will enhance solubility. [1] |
| pKa | Carboxylic acid: ~3-4; Amino group: ~2-3 | The electron-withdrawing fluorine atom and the pyridine nitrogen will lower the pKa of the carboxylic acid compared to benzoic acid. The pKa of the amino group will also be lowered due to the electron-withdrawing nature of the ring and the fluorine. |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The proton at the 5-position is expected to be a doublet of doublets, coupled to the proton at the 4-position and the fluorine at the 2-position. The proton at the 4-position would likely be a doublet coupled to the proton at the 5-position. The amino and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and the carboxylic acid carbon. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely coupled to the proton at the 5-position.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 156.
Potential Applications in Drug Discovery and Development
The unique structural features of 6-Amino-2-fluoronicotinic acid make it a versatile building block with several potential applications in medicinal chemistry.
Scaffold for Novel Bioactive Compounds
The presence of three distinct functional groups allows for selective modification at each position, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to amides, esters, or other bioisosteres.
Caption: Potential derivatization of 6-Amino-2-fluoronicotinic acid for drug discovery.
Bioisostere in Drug Design
The aminonicotinic acid scaffold itself can act as a bioisostere for other functional groups in known drug molecules. For instance, it could replace a substituted aminobenzoic acid moiety to improve pharmacokinetic properties or to explore new intellectual property. The fluorine atom further enhances its utility as a bioisostere by mimicking a hydrogen atom in size while altering electronic properties.
Precursor for PET Radiotracers
Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The synthesis of 6-Amino-2-[¹⁸F]fluoronicotinic acid could provide a valuable precursor for the development of novel PET radiotracers. The amino and carboxylic acid groups offer convenient handles for conjugation to targeting vectors such as peptides, antibodies, or small molecules, enabling the imaging of specific biological processes in vivo.
Safety and Handling
While specific toxicity data for 6-Amino-2-fluoronicotinic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related aminopyridines and fluorinated compounds, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-Amino-2-fluoronicotinic acid represents a promising, albeit underexplored, building block for medicinal chemistry. This technical guide has outlined plausible synthetic routes to access this molecule and has provided a detailed prediction of its key physicochemical and spectroscopic properties. The unique combination of a fluorinated pyridine core with amino and carboxylic acid functionalities suggests significant potential for its application in the development of novel therapeutics and diagnostic agents. Further experimental validation of the proposed synthetic pathways and a thorough investigation of the biological activities of its derivatives are warranted to fully unlock the potential of this intriguing molecule.
References
- PubChem. 6-Amino-2-fluoronicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20501993]
- BOC Sciences. Methyl 6-Amino-2-fluoronicotinate. [URL: https://www.bocsci.
- Ossila. 6-Fluoronicotinic acid | CAS 403-45-2. [URL: https://www.ossila.com/products/6-fluoronicotinic-acid]
- ChemicalBook. 6-Fluoronicotinic acid | 403-45-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748378.htm]
- PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoronicotinic-acid]
- PubMed. Applications of fluorine-containing amino acids for drug design. [URL: https://pubmed.ncbi.nlm.nih.gov/31740056/]
- ACS Publications. One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. [URL: https://pubs.acs.org/doi/10.1021/jm9015813]
- NIH National Library of Medicine. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8263539/]
- ChemicalBook. 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_403-45-2_1HNMR.htm]
- PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Aminonicotinic-acid]
- Chemistry LibreTexts. Synthesis of Amino Acids. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids]
- NIH National Library of Medicine. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4075990/]
- RSC Publishing. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05914a]
- ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [URL: https://www.researchgate.net/publication/327978255_Synthesis_of_Aminopyridines_from_2-Fluoropyridine_and_Lithium_Amides]
- RSC Publishing. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02162a]
- ChemicalBook. 2-Aminonicotinic acid(5345-47-1)IR1. [URL: https://www.chemicalbook.com/Spectrum_5345-47-1_IR1.htm]
- PubChem. 2-Aminonicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminonicotinic-acid]
- NIH National Library of Medicine. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589851/]
- NIH National Library of Medicine. A mild, catalyst-free synthesis of 2-aminopyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752199/]
- NIH National Library of Medicine. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150220/]
- PubMed. Medicinal Chemistry of Aminocyclitols. [URL: https://pubmed.ncbi.nlm.nih.gov/15544561/]
- Benchchem. Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. [URL: https://www.benchchem.
- ChemicalBook. 2-Amino-6-fluoropyridine synthesis. [URL: https://www.chemicalbook.com/synthesis/1597-32-6.htm]
- RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp03522a]
- RSC Publishing. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06920a]
- NIH National Library of Medicine. Fluorinated building blocks in drug design: new pathways and targets. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945484/]
- NIH National Library of Medicine. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699411/]
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [URL: https://www.mdpi.com/1422-8599/20/3/22]
- TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [URL: https://www.tsijournals.
- PubMed. Synthesis of Some 2-aminonicotinic Acid Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/1179040/]
- Chemistry LibreTexts. 9.1: Properties of Carboxylic Acids and Amines. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_1403%3A_General_Chemistry_for_Health_Sciences/09%3A_Carboxylic_Acids_and_Amines/9.01%3A_Properties_of_Carboxylic_Acids_and_Amines]
- PubMed. Aminophosphonic acids and derivatives. Synthesis and biological applications. [URL: https://pubmed.ncbi.nlm.nih.gov/20214568/]
- ChemScene. 2-Amino-5-fluoropyridine-3-carboxylic acid. [URL: https://www.chemscene.com/products/2-Amino-5-fluoropyridine-3-carboxylic-acid_1196154-03-6.html]
- PubMed. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/15544560/]
- MSU chemistry. Derivatives of Carboxylic Acids. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbxderv.htm]
